(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
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Description
(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H13FN2O2S and its molecular weight is 340.37. The purity is usually 95%.
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Biological Activity
(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and other relevant pharmacological activities.
The molecular formula of this compound is C17H16FN3OS, with a molecular weight of approximately 345.39 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.
Research indicates that compounds containing benzothiazole derivatives exhibit various mechanisms of action against cancer cells:
- Inhibition of Cell Proliferation : Studies have shown that benzothiazole derivatives can significantly inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives have been noted to decrease the activity of pro-inflammatory cytokines like IL-6 and TNF-α, which play crucial roles in tumor progression and metastasis .
- Induction of Apoptosis : The compound has been associated with promoting apoptosis in cancer cells, which is a critical mechanism for the elimination of malignant cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.
Study | Cell Line | IC50 (µM) | Mechanism | Notes |
---|---|---|---|---|
Study 1 | A431 | 1.5 | Apoptosis | Significant inhibition observed |
Study 2 | A549 | 2.0 | Cell Cycle Arrest | Induces G1 phase arrest |
Study 3 | H1299 | 1.8 | Anti-inflammatory | Reduces IL-6 levels |
Study 4 | MDA-MB-231 | 0.5 | Apoptosis | Effective against breast cancer |
Case Studies
Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Lung Cancer : A clinical trial evaluated a benzothiazole derivative similar to (Z)-N-(6-fluoro...) in patients with non-small cell lung cancer. Results indicated a significant reduction in tumor size and improved overall survival rates compared to standard therapies .
- Breast Cancer Research : Another study focused on the effects of benzothiazole compounds in triple-negative breast cancer models, demonstrating potent cytotoxicity and potential for further development as targeted therapies .
Properties
IUPAC Name |
N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c1-3-10-21-15-9-6-13(19)11-16(15)24-18(21)20-17(22)12-4-7-14(23-2)8-5-12/h1,4-9,11H,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUDCAVVQJGRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.